molecular formula C20H14ClN3O3 B243307 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

Cat. No. B243307
M. Wt: 379.8 g/mol
InChI Key: FJRSISPKCBOQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied in recent years. PARP inhibitors are a class of drugs that have shown great potential in cancer therapy by selectively targeting cancer cells with defects in DNA repair pathways. BMN-673 is a potent PARP inhibitor that has demonstrated significant anticancer activity in preclinical and clinical studies.

Mechanism of Action

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair pathways. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to be a highly potent PARP inhibitor, with greater selectivity for PARP-1 and PARP-2 enzymes compared to other PARP inhibitors.
Biochemical and Physiological Effects
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. In clinical studies, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have significant anticancer activity, with objective response rates ranging from 26% to 50% in patients with advanced solid tumors.

Advantages and Limitations for Lab Experiments

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes. However, N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide also has some limitations, including its limited solubility in water and its potential for off-target effects at higher doses.

Future Directions

There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide and PARP inhibitors in cancer therapy. One area of research is the development of combination therapies that target multiple DNA repair pathways. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to better select patients for treatment. Additionally, the development of more potent and selective PARP inhibitors, such as N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, could lead to improved outcomes for patients with cancer.

Synthesis Methods

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxyaniline with 2-bromo-1-(chloromethyl)benzene to form 3-chloro-4-methoxy-N-(2-(2-bromo-1-(chloromethyl)phenyl)ethyl)aniline. This intermediate is then reacted with 2-aminonicotinic acid to form N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has been extensively studied in preclinical and clinical studies for its potential use in cancer therapy. PARP inhibitors have shown great promise in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers. N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide has demonstrated significant anticancer activity in preclinical studies, including in BRCA-mutated breast and ovarian cancers. Clinical studies have also shown promising results, with N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide demonstrating significant activity in patients with advanced solid tumors.

properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O3/c1-26-17-6-4-12(9-15(17)21)20-24-16-10-14(5-7-18(16)27-20)23-19(25)13-3-2-8-22-11-13/h2-11H,1H3,(H,23,25)

InChI Key

FJRSISPKCBOQQN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)Cl

Origin of Product

United States

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